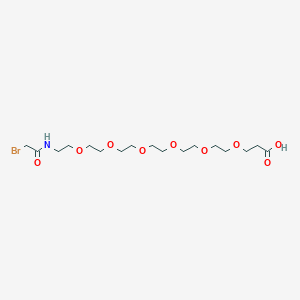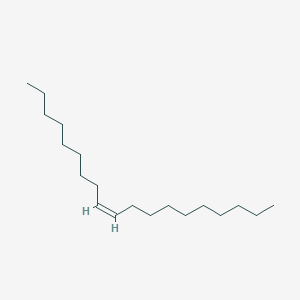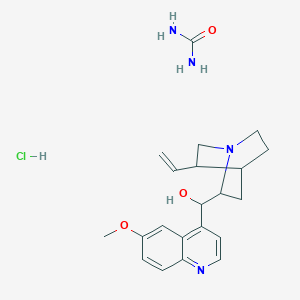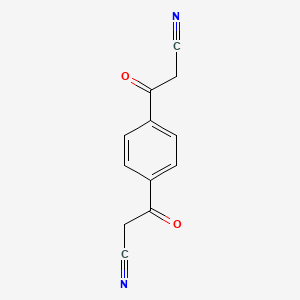
Bromoacetamido-PEG6-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Bromoacetamido-PEG6-CH2CH2COOH typically involves the reaction of bromoacetic acid with a polyethylene glycol (PEG) derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Bromoacetamido-PEG6-CH2CH2COOH undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bromoacetamido-PEG6-CH2CH2COOH has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: It is used in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Wirkmechanismus
The mechanism of action of Bromoacetamido-PEG6-CH2CH2COOH involves its ability to form covalent bonds with other molecules through its reactive bromine atom. This allows the compound to modify biomolecules, such as proteins and peptides, by attaching to specific functional groups. The polyethylene glycol (PEG) moiety in the compound enhances the solubility and stability of the modified biomolecules, making them more suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Bromoacetamido-PEG6-CH2CH2COOH can be compared with other similar compounds, such as:
Bromoacetamido-PEG4-CH2CH2COOH: This compound has a shorter PEG chain, which may affect its solubility and stability.
Bromoacetamido-PEG8-CH2CH2COOH: This compound has a longer PEG chain, which may enhance its solubility and stability compared to this compound.
Bromoacetamido-PEG6-NH2: This compound has an amine group instead of a carboxylic acid group, which may affect its reactivity and applications.
This compound is unique due to its specific PEG chain length and functional groups, which provide a balance of solubility, stability, and reactivity for various applications.
Eigenschaften
Molekularformel |
C17H32BrNO9 |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H32BrNO9/c18-15-16(20)19-2-4-24-6-8-26-10-12-28-14-13-27-11-9-25-7-5-23-3-1-17(21)22/h1-15H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
AIMIPBWCWPFVBR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)





![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)
![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)


